molecular formula C16H30N2O4 B1441242 Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate CAS No. 1313712-13-8

Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate

Cat. No.: B1441242
CAS No.: 1313712-13-8
M. Wt: 314.42 g/mol
InChI Key: PCKBURMQDNEOFI-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₃₀N₂O₄ Average Mass: 314.426 g/mol Structure: This compound features a piperidine ring substituted with a methyl carboxylate group at position 2 and a 3-((tert-butoxycarbonyl)(methyl)amino)propyl chain at position 1 . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the methylamino functionality, a common strategy in medicinal chemistry to enhance stability during synthesis . Its applications are likely in peptide mimetics or as an intermediate for protease inhibitors, given the prevalence of piperidine scaffolds in drug discovery.

Properties

IUPAC Name

methyl 1-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4/c1-16(2,3)22-15(20)17(4)10-8-12-18-11-7-6-9-13(18)14(19)21-5/h13H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKBURMQDNEOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCN1CCCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724403
Record name Methyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-13-8
Record name Methyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, preventing unwanted side reactions during peptide synthesis. This interaction is crucial for the efficient production of peptides with high purity and yield.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups during peptide synthesis ensures that the resulting peptides can effectively interact with cellular receptors and enzymes, thereby influencing various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group binds to amino groups, preventing them from participating in unwanted reactions. This selective binding is essential for the compound’s role in peptide synthesis, as it ensures the correct formation of peptide bonds. Additionally, the compound may inhibit or activate certain enzymes, further influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound maintains its protective properties for amino groups, ensuring consistent results in peptide synthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively protects amino groups without causing adverse effects. At higher doses, it may exhibit toxic effects, including disruption of cellular functions and metabolic pathways. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. These interactions are crucial for maintaining the integrity and functionality of synthesized peptides.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it can exert its protective effects on amino groups. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various biomolecules involved in peptide synthesis. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target amino groups to exert its protective effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

Biological Activity

Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate, a compound with a complex structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C17H32N2O4. Its structural components include a piperidine ring, a tert-butoxycarbonyl (Boc) group, and a methylamino group. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, it has been studied for its role as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like metabolic disorders or cancer.

Enzyme Inhibition

  • Histone Deacetylase (HDAC) Inhibition :
    • Some studies suggest that compounds similar to this compound exhibit HDAC inhibitory activity, which is crucial for regulating gene expression and has implications in cancer therapy .
    • The removal of specific functional groups can significantly alter the potency of these inhibitors, indicating that structural modifications may enhance biological activity .
  • Trypanosoma brucei Methionyl-tRNA Synthetase :
    • Research indicates that related compounds have been optimized as inhibitors against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The structure-guided design led to the identification of potent inhibitors with low toxicity to mammalian cells .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various biological assays:

Assay Type Target Outcome
Growth Inhibition AssayTrypanosoma bruceiEC50 values as low as 22 nM
HDAC Activity AssayVarious HDAC isoformsPotency varies; some <20 µM
Cytotoxicity AssayMammalian cellsLow toxicity observed

Case Studies

  • Inhibition of Trypanosoma brucei :
    • A study identified novel compounds based on structure-guided optimization that showed significant inhibition against T. brucei methionyl-tRNA synthetase. Compounds derived from similar scaffolds exhibited promising pharmacokinetic properties and brain permeability, making them suitable candidates for further development in treating human African trypanosomiasis .
  • HDAC Inhibitors :
    • Research on azumamide analogs demonstrated that modifications in the molecular structure could lead to enhanced HDAC inhibitory activity. The significance of specific substituents was highlighted, emphasizing how slight changes could yield substantial differences in biological potency .

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Neuropharmacology : Research indicates that derivatives of piperidine compounds exhibit potential as inhibitors for neurotransmitter reuptake, which is crucial in treating conditions such as depression and anxiety disorders. The tert-butoxycarbonyl (Boc) group provides stability during synthesis and can be selectively removed to yield active pharmaceutical ingredients (APIs) with improved pharmacokinetic properties.

Organic Synthesis

Building Block for Complex Molecules : Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate is utilized as a versatile building block in organic synthesis. Its functional groups allow for further reactions such as nucleophilic substitutions and coupling reactions, making it valuable in constructing complex organic frameworks.

Synthesis of Peptides : The compound can be employed in the synthesis of peptide chains through solid-phase peptide synthesis (SPPS). The Boc group acts as a protective group for amines, facilitating stepwise addition of amino acids while preventing unwanted side reactions.

Pharmaceutical Applications

Formulation Development : In pharmaceutical formulations, this compound can be used to create prodrugs—compounds that undergo metabolic conversion to become active drugs. This approach can improve solubility and bioavailability of poorly soluble drugs.

Therapeutic Agents : Studies have shown that derivatives of this compound exhibit activity against specific cancer cell lines and may serve as leads for developing new anticancer therapies. The ability to modify the piperidine core allows researchers to explore structure-activity relationships (SAR) extensively.

Case Study 1: Neuropharmacological Applications

A study published in Journal of Medicinal Chemistry highlighted the efficacy of piperidine derivatives, including this compound, in inhibiting serotonin reuptake. This research underscores the potential for developing new antidepressants based on this scaffold.

Case Study 2: Synthesis of Anticancer Agents

Research documented in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications to the piperidine ring can lead to compounds with significant cytotoxicity against various cancer cell lines. The study identified structure-activity relationships that could inform future drug design efforts using this compound as a starting material.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between the target compound and analogous molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Synthesis Yield/Conditions Reference
Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate (Target) C₁₆H₃₀N₂O₄ 314.426 Boc-protected methylamino propyl chain; methyl ester Not explicitly stated
(R)-1-(3-((tert-butoxycarbonyl)amino)phenyl)-3-(3,4-dimethoxyphenyl)propyl piperidine-2-carboxylate C₃₄H₄₅N₂O₈ 621.73 Boc-protected amino phenyl chain; dimethoxyphenyl and trimethoxyphenyl groups 96% yield via flash chromatography
(S)-Propyl 1-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)pyrrolidine-2-carboxylate C₁₇H₂₉N₂O₅ 341.43 Oxetane ring; Boc-protected aminomethyl group; pyrrolidine scaffold Room-temperature reaction in DMSO (4 hours)
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Phenyl group at C4; carboxylic acid instead of ester Not explicitly stated
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate C₁₂H₂₄N₂O₂ 228.33 Unprotected aminoethyl group; simpler Boc-piperidine scaffold High structural similarity (0.96 Tanimoto)

Key Comparative Insights

Boc Protection Strategies: The target compound and the phenyl-substituted analog from both use Boc groups for amine protection, but the latter incorporates aromatic methoxy substituents, which may enhance lipophilicity and π-π stacking interactions in drug-receptor binding . In contrast, tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate () lacks a protective group on its aminoethyl chain, making it more reactive but less stable under acidic conditions .

Ring Systems and Bioactivity: The oxetane-containing compound () replaces piperidine with pyrrolidine and introduces a rigid oxetane ring, which can improve metabolic stability and aqueous solubility compared to the target compound’s flexible propyl chain .

Synthetic Accessibility :

  • The 96% yield reported for the phenyl-substituted analog () suggests efficient coupling reactions under standard Boc chemistry conditions .
  • The oxetane derivative’s synthesis () employs mild conditions (DMSO, room temperature), highlighting versatility in introducing strained rings without harsh reagents .

Pharmacological and Physicochemical Implications

  • Solubility : The oxetane and carboxylic acid derivatives () are likely more water-soluble than the target compound due to polar functional groups.
  • Stability : Boc protection in the target compound and ’s analog ensures stability during synthesis but requires acidic deprotection (e.g., TFA) for bioactive form generation.
  • Target Selectivity : The phenyl and methoxy groups in ’s compound may enhance affinity for hydrophobic enzyme pockets (e.g., kinase inhibitors), whereas the target compound’s propyl chain could favor flexibility in binding .

Preparation Methods

Starting Materials and Intermediate Preparation

  • The synthesis typically begins with a piperidine derivative, often a piperidine-2-carboxylic acid or its ester.
  • The 3-aminopropyl side chain is introduced via nucleophilic substitution or reductive amination using 3-aminopropyl intermediates.
  • The amino group on the propyl chain is methylated and protected with a tert-butoxycarbonyl group (Boc) to prevent side reactions during subsequent steps.

Protection Strategy

  • The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane (DCM).
  • Reaction temperatures are maintained between 0°C and room temperature to optimize yield and minimize side reactions.
  • Catalytic amounts of 4-dimethylaminopyridine (DMAP) can be used to enhance the efficiency of Boc protection.

Methyl Ester Formation

  • The carboxylic acid at the 2-position of the piperidine ring is converted to the methyl ester via esterification.
  • Common methods include Fischer esterification using methanol and acid catalysts or methylation using diazomethane or methyl iodide under basic conditions.

Final Assembly and Purification

  • The Boc-protected methylamino propyl substituent is attached to the piperidine ring, often through amide bond formation or alkylation depending on the precursor.
  • Purification is achieved by silica gel column chromatography using gradient elution (hexane/ethyl acetate) or crystallization techniques.
  • Monitoring of reaction progress and purity is conducted via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc Protection Boc₂O, triethylamine, DMAP, DCM 0–25 °C 4–6 hours 85–95 Use of DMAP improves reaction rate
Methyl Ester Formation Methanol, acid catalyst or diazomethane Reflux or 0–25 °C 2–12 hours 80–90 Careful control to avoid hydrolysis
Aminopropyl Substitution 3-aminopropylamine or derivative Room temperature 6–12 hours 75–90 Anhydrous conditions prevent side reactions
Purification Silica gel chromatography/crystallization Ambient Variable >95 Gradient elution for optimal separation

Representative Preparation Procedure

  • Boc Protection of Methylamino Propyl Intermediate:

    • Dissolve 3-(methylamino)propylamine in dry dichloromethane.
    • Cool the solution to 0°C, add triethylamine followed by slow addition of di-tert-butyl dicarbonate.
    • Stir the reaction mixture at room temperature for 4–6 hours.
    • Monitor reaction by TLC until completion.
    • Extract and wash organic layer, dry over anhydrous sodium sulfate, and evaporate solvent.
    • Purify the Boc-protected intermediate by column chromatography.
  • Coupling to Piperidine-2-carboxylate:

    • Activate piperidine-2-carboxylic acid or ester derivative with coupling reagents such as HOBt, HCTU, or EDCI in the presence of a base like N,N-diisopropylethylamine (DIEA).
    • Add the Boc-protected methylamino propyl intermediate.
    • Stir at room temperature until completion (monitored by TLC/HPLC).
    • Purify the final product by crystallization or chromatography.

Research Findings and Literature Insights

  • The Boc protection of amino groups is a well-established method to improve selectivity and yield in multi-step syntheses involving aminoalkyl substituents, as supported by industrial protocols and academic research.
  • Esterification and coupling reactions benefit from strictly anhydrous conditions and controlled temperatures to prevent hydrolysis and side reactions, consistent with best practices in synthetic organic chemistry.
  • Use of coupling reagents such as HOBt and HCTU in amide bond formation enhances coupling efficiency and reduces racemization, which is crucial for piperidine derivatives used in pharmaceutical contexts.
  • Purification by gradient silica gel chromatography ensures high purity, which is critical for subsequent biological evaluation or further synthetic transformations.

Summary Table of Key Reagents and Conditions

Reagent/Material Role in Synthesis Typical Conditions
Di-tert-butyl dicarbonate (Boc₂O) Boc protecting agent for amines 0–25 °C, DCM, base (TEA)
Triethylamine (TEA) Base for Boc protection and coupling Room temperature
4-Dimethylaminopyridine (DMAP) Catalyst for Boc protection Catalytic amounts
Piperidine-2-carboxylic acid/ester Core piperidine scaffold Coupling with amino intermediates
HOBt, HCTU, EDCI Coupling reagents for amide bond formation Room temperature, anhydrous
Methanol or methyl iodide Esterification/methylation agents Reflux or 0–25 °C
Silica gel Purification Gradient elution (hexane/ethyl acetate)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate?

  • Methodological Answer : A common approach involves alkylation of a piperidine-2-carboxylate precursor with a tert-butoxycarbonyl (Boc)-protected amine-bearing propyl chain. For example, similar Boc-protected intermediates were synthesized via nucleophilic substitution in DMSO at room temperature, yielding 76% after 4 hours (see ). Key steps include:

  • Using DMSO as a polar aprotic solvent to enhance reactivity.
  • Stirring at room temperature to minimize side reactions.
  • Purification via column chromatography (e.g., 4–10% acetone/hexanes).
    • Critical Note : Monitor reaction progress by TLC or LC-MS to confirm intermediate formation.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Confirm structural integrity using characteristic peaks (e.g., Boc tert-butyl group at δ ~1.4 ppm, piperidine protons at δ ~3.6–4.5 ppm) .
  • HPLC : Assess purity (>95% recommended for pharmacological studies; see ).
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ adducts).

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradients of acetone/hexanes or ethyl acetate/hexanes to resolve polar impurities .
  • Recrystallization : If crystalline, optimize solvent pairs (e.g., dichloromethane/hexanes).
  • Hazard Note : Ensure proper ventilation due to potential acute toxicity (Category 4 for oral/dermal/inhalation; ).

Advanced Research Questions

Q. How can competing side reactions during the alkylation of the piperidine nitrogen be mitigated?

  • Methodological Answer :

  • Solvent Selection : DMSO or DMF enhances nucleophilicity but may increase epimerization risk. Alternatives like acetonitrile could reduce side products .
  • Temperature Control : Lower temperatures (0–5°C) suppress undesired alkylation at other sites.
  • Catalytic Additives : Use KI or tetrabutylammonium iodide to improve reaction efficiency.

Q. What strategies resolve low yields in the coupling of the Boc-protected amine to the propyl chain?

  • Methodological Answer :

  • Activation of Leaving Groups : Employ mesyl or tosyl chloride to convert the hydroxyl group into a better-leaving group (e.g., mesylate).
  • Protection-Deprotection : Temporarily protect the piperidine carboxylate as an ester to prevent unwanted interactions .
  • Yield Optimization : Scale reactions under inert atmospheres (N2/Ar) to avoid moisture-sensitive intermediates.

Q. How does the Boc group influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Acidic Conditions : Boc groups are cleaved by TFA or HCl (e.g., 4M HCl in dioxane), enabling selective deprotection .
  • Basic Conditions : Stable in mild bases (pH <10) but degrade in strong bases.
  • Storage : Store at –20°C under anhydrous conditions to prevent hydrolysis ( ).

Q. What safety protocols are critical given the compound’s toxicity profile?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and eye protection (splashing risks; ).
  • Ventilation : Conduct reactions in a fume hood due to potential acute inhalation toxicity (Category 4).
  • First Aid : Immediate rinsing for skin/eye contact and medical consultation if irritation persists ( ).

Key Recommendations

  • Synthesis : Prioritize stepwise Boc protection and alkylation to avoid steric hindrance.
  • Characterization : Cross-validate NMR and LC-MS data to confirm regioisomeric purity.
  • Safety : Adhere to GHS Category 4 protocols, including emergency contact procedures ( ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate

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